7-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one
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Overview
Description
7-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzodbenzofuran-3-one is a complex organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 7-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzodbenzofuran-3-one, typically involves complex multi-step reactions. One common method is the acid-catalyzed cyclization of compounds containing carbonyl groups by dehydration . Another approach involves palladium or platinum-catalyzed ring closure by an intramolecular Wittig reaction . Additionally, microwave-assisted synthesis has been employed to obtain benzofuran derivatives with high yields .
Industrial Production Methods
Industrial production of benzofuran derivatives often utilizes scalable synthetic routes that ensure high yield and purity. Methods such as free radical cyclization cascade and proton quantum tunneling have been developed to construct complex benzofuran ring systems with fewer side reactions .
Chemical Reactions Analysis
Types of Reactions
7-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzodbenzofuran-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of benzofuran derivatives include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium, platinum) . Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products with high efficiency.
Major Products Formed
The major products formed from the reactions of 7-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzodbenzofuran-3-one depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
7-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzodbenzofuran-3-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzodbenzofuran-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation . The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzodbenzofuran-3-one include other benzofuran derivatives, such as:
2-arylbenzofurans: Known for their anti-cancer and anti-inflammatory activities.
Benzothiophene derivatives: Explored for their potential as anticancer agents.
Indole derivatives: Investigated for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
What sets 7-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzodbenzofuran-3-one apart from similar compounds is its unique chemical structure, which combines a benzofuran core with a furan ring and various functional groups.
Properties
Molecular Formula |
C21H28O5 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
7-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one |
InChI |
InChI=1S/C21H28O5/c1-13-7-10-21-12-25-19(23)15(21)5-4-6-16(21)20(13,2)9-8-14-11-17(24-3)26-18(14)22/h5,11,13,16-17H,4,6-10,12H2,1-3H3 |
InChI Key |
CWRSOQZLIYAURI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC23COC(=O)C2=CCCC3C1(C)CCC4=CC(OC4=O)OC |
Origin of Product |
United States |
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